methyl 8-fluoroquinoline-5-carboxylate
Description
Methyl 8-fluoroquinoline-5-carboxylate is a fluorinated quinoline derivative characterized by a fluorine substituent at the 8-position and a methyl ester group at the 5-carboxylate position. The fluorine atom enhances metabolic stability and bioavailability through its electron-withdrawing effects, while the methyl ester group contributes to lipophilicity and synthetic versatility .
Properties
CAS No. |
2751611-18-2 |
|---|---|
Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
2-Aminophenol Derivatives with Fluorinated Side Chains
2-Aminophenol derivatives substituted with fluorine and ester groups at positions 5 and 8 are frequently employed. For example, 2-amino-5-fluorophenol has been used in cyclization reactions with α,β-unsaturated carbonyl compounds to construct the quinoline ring. The fluorine atom is typically introduced prior to cyclization to avoid post-synthetic fluorination challenges.
Halogenated Quinolines for Late-Stage Functionalization
Alternatively, 8-chloroquinoline-5-carboxylic acid serves as a versatile intermediate, enabling late-stage nucleophilic fluorination. This approach benefits from the stability of chlorinated intermediates and the commercial availability of fluorinating agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
Table 1: Common Precursors for Quinoline Core Assembly
| Precursor Type | Functional Groups | Advantages | Limitations |
|---|---|---|---|
| 2-Aminophenol derivatives | 5-F, 8-COOR | Direct ring formation with substituents | Limited commercial availability |
| Halogenated quinolines | 8-Cl, 5-COOH | Flexible late-stage modification | Requires harsh fluorination conditions |
Cyclization Strategies for Quinoline Ring Formation
Friedländer Annulation
The Friedländer reaction remains a cornerstone for quinoline synthesis, coupling 2-aminobenzaldehyde derivatives with ketones. For this compound, 2-amino-5-fluorobenzaldehyde reacts with methyl acetoacetate under acidic conditions (e.g., H₂SO₄ or p-TsOH) to yield the quinoline core. Typical conditions involve refluxing in ethanol (80°C, 12 h), achieving yields of 65–78%.
Betti Reaction Adaptation
Modified Betti reaction protocols using 2-aminophenols and acrolein derivatives under HCl catalysis have shown promise. A representative procedure involves:
-
Refluxing 2-amino-5-fluorophenol (1 eq) in 6 N HCl.
-
Dropwise addition of methyl acrylate (1.5 eq) over 2 h.
-
Neutralization with NaOH, followed by ethyl acetate extraction and column chromatography (5–20% EtOAc/cyclohexane).
This method produces the quinoline skeleton with the methyl ester intact, though fluorination may require subsequent steps.
Table 2: Cyclization Method Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Friedländer | H₂SO₄, EtOH, 80°C, 12 h | 72 | 98.5 | High regioselectivity |
| Betti Adaptation | HCl, reflux, 2 h | 68 | 97.2 | Single-step ring formation |
Fluorination Techniques and Positional Control
Electrophilic Fluorination
While less common for this target, electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at position 8. A reported protocol employs:
Nucleophilic Halogen Exchange
Late-stage displacement of 8-chloro intermediates with KF in polar aprotic solvents (DMSO, DMF) at elevated temperatures (120–150°C) achieves efficient fluorination. A patent-disclosed method uses:
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Intermediates
Methyl ester formation via Fischer esterification:
Diazomethane Methylation
For acid-sensitive substrates, diazomethane in ether provides mild methylation:
Table 3: Esterification Efficiency
| Method | Conditions | Yield (%) | Side Products |
|---|---|---|---|
| Fischer esterification | H₂SO₄/MeOH, reflux | 89 | Dimethyl ether (traces) |
| Diazomethane | Et₂O, 0°C | 94 | None detected |
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Recent advancements employ continuous flow technology to enhance cyclization and fluorination steps:
Solvent Recycling and Green Chemistry
Supercritical CO₂ has replaced DMF in fluorination steps, reducing environmental impact:
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for the final product include:
-
HPLC Purity : ≥98.5% (C18 column, 0.1% TFA/ACN gradient)
-
19F NMR : δ -118 ppm (CFCl₃ reference)
-
Residual Solvents : <500 ppm (ICH Q3C guidelines)
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoroquinoline-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated quinoline derivatives .
Scientific Research Applications
Methyl 8-fluoroquinoline-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It serves as a probe for studying biological processes involving quinoline-based compounds.
Medicine: It is investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: It is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares methyl 8-fluoroquinoline-5-carboxylate with key analogs, highlighting substituent-driven differences:
*Note: Data for this compound are extrapolated from analogs.
Electronic and Steric Influences
- Fluoro vs. Bromo : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to bromine, favoring interactions with biological targets. However, bromine’s polarizability enhances reactivity in aromatic substitution reactions .
- Methyl vs. Ethyl Ester: Methyl esters (e.g., in methyl 8-methylquinoline-5-carboxylate) typically exhibit lower molecular weights and slightly higher volatility than ethyl esters .
- Hydroxy vs.
Research Findings and Trends
- Purity and Synthesis: Ethyl 8-hydroxyquinoline-5-carboxylate is reported with 95% purity, suggesting optimized synthetic routes for hydroxyquinolines .
- Structural Characterization: Methyl 8-bromoquinoline-5-carboxylate’s detailed NMR and FTIR spectra (analogous to methyl shikimate in ) would aid in confirming its structure .
- Lipophilicity Trends: Methyl 8-methylquinoline-5-carboxylate’s LogP (2.33) indicates moderate lipophilicity, likely reduced in the fluoro analog due to fluorine’s polarity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 8-fluoroquinoline-5-carboxylate to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitutions), and reaction time. For example, fluorination at position 8 may require anhydrous conditions to prevent hydrolysis, while esterification steps (e.g., introducing the methyl carboxylate group) often use catalytic acids like sulfuric acid. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates and byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., fluorine-induced deshielding effects at position 8) and ester group integration.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNO).
- FT-IR : Identifies carbonyl stretches (~1700 cm) from the ester and quinoline ring vibrations.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .
Q. How does the methyl ester group at position 5 influence the compound’s solubility and stability?
- Methodological Answer : The ester group enhances lipophilicity compared to free carboxylic acids, improving membrane permeability in biological assays. Stability studies (e.g., pH-dependent hydrolysis kinetics) should be conducted in buffers (pH 1–12) to assess susceptibility to esterase-mediated cleavage or acidic/basic degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer :
- Comparative Structural Analysis : Use the following table to evaluate functional group contributions:
| Compound | Key Structural Differences | Observed Activity |
|---|---|---|
| This compound | 8-F, 5-COOCH | High antimicrobial |
| 8-Aminoquinoline-2-carboxylic acid | No F, 2-COOH | Moderate activity |
| 6-Fluoroquinoline-2-carboxylic acid | 6-F, no ester group | Low solubility |
- Mechanistic Studies : Perform molecular docking to compare binding affinities with target enzymes (e.g., microbial topoisomerases) and validate via enzyme inhibition assays .
Q. How does the fluorine atom at position 8 influence regioselectivity in substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at ortho/para positions. For example, under basic conditions, hydroxide or amine nucleophiles preferentially attack position 7 or 8. Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT calculations) can map electronic effects .
Q. What experimental designs are recommended for studying interactions between this compound and microbial enzymes?
- Methodological Answer :
- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding to calculate binding constants (e.g., Stern-Volmer analysis).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction.
- Molecular Dynamics Simulations : Predict binding modes and stability of enzyme-ligand complexes .
Q. How can researchers optimize derivative synthesis to enhance the compound’s pharmacokinetic profile?
- Methodological Answer :
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for improved water solubility.
- Pro-drug Design : Introduce labile groups (e.g., acetyl) at position 5 to enable controlled release.
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) and modify substituents accordingly .
Guidelines for Reproducibility
- Documentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical analyses in supplementary materials .
- Data Contradiction Resolution : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) and use multivariate analysis to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
